(S)-1-(4-Chlorophenyl)ethylamine (CAS 4187-56-8) is a halogenated chiral primary amine widely utilized as a resolving agent and chiral auxiliary in pharmaceutical manufacturing. Operating as a clear, pale yellow liquid, this compound provides a distinct electronic and steric profile compared to standard unsubstituted benzylamines. Its intrinsic properties, including a boiling point of 232 °C, a predicted pKa of 8.82, and high lipophilicity, make it highly compatible with diverse organic solvent systems and robust thermal processing conditions [1]. Procurement of this specific enantiomer is typically driven by the need for high-efficiency diastereomeric salt crystallization in active pharmaceutical ingredient (API) synthesis, where standard chiral bases fail to achieve the required enantiomeric excess (ee) thresholds .
Substituting (S)-1-(4-Chlorophenyl)ethylamine with the more common, unhalogenated (S)-1-phenylethylamine frequently compromises downstream purification yields and process safety. The absence of the para-chloro substituent eliminates critical halogen-bonding and enhanced pi-pi stacking interactions necessary for forming rigid, highly differentiated diastereomeric crystals during chiral resolution [1]. Furthermore, the unsubstituted analog possesses a significantly lower boiling point (187 °C vs 232 °C) and lower lipophilicity (logP ~1.4 vs ~3.06), which restricts the thermal window during reflux operations and alters the partition coefficients during solvent extraction phases. Consequently, generic substitution often necessitates multiple resource-intensive recrystallization steps to reach pharmaceutical-grade optical purity, negating any initial raw material cost savings.
The para-chloro substitution significantly alters the thermal profile of the amine, raising the boiling point to 232 °C compared to 187 °C for the unsubstituted (S)-1-phenylethylamine . This 45 °C differential provides a wider thermal operating window for high-temperature resolutions and reduces evaporative losses during prolonged reflux.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 232 °C |
| Comparator Or Baseline | (S)-1-phenylethylamine (187 °C) |
| Quantified Difference | +45 °C increase in boiling point |
| Conditions | Standard atmospheric pressure distillation and reflux conditions |
A higher boiling point reduces solvent and reagent loss during heated diastereomeric salt formation, directly improving scale-up safety and cost-efficiency.
The inclusion of the chlorine atom increases the compound's lipophilicity, yielding a predicted logP of approximately 3.06, in stark contrast to the logP of ~1.4 for (S)-1-phenylethylamine . This elevated lipophilicity alters the solubility profile of the amine and its corresponding salts in biphasic systems.
| Evidence Dimension | Partition Coefficient (logP) |
| Target Compound Data | logP ~3.06 |
| Comparator Or Baseline | (S)-1-phenylethylamine (logP ~1.4) |
| Quantified Difference | More than 2-fold increase in logP |
| Conditions | Standard predictive models for organic/aqueous phase partitioning |
Enhanced lipophilicity improves the solubility of the chiral auxiliary in non-polar organic solvents, facilitating cleaner and faster phase separations during aqueous workups.
When utilized as a resolving agent for racemic carboxylic acids (such as zaltoprofen precursors), (S)-1-(4-Chlorophenyl)ethylamine enables the isolation of the target enantiomer at >99.6% ee with minimal recrystallization [1]. Unsubstituted or generic chiral bases often fail to exceed 95% ee under identical initial crystallization conditions, requiring additional purification cycles.
| Evidence Dimension | Enantiomeric Excess (ee) post-crystallization |
| Target Compound Data | >99.6% ee |
| Comparator Or Baseline | Standard chiral bases (<95% ee before extensive recrystallization) |
| Quantified Difference | Direct access to >99% ee pharmaceutical-grade purity |
| Conditions | Resolution of racemic acids via diastereomeric salt precipitation |
Achieving high optical purity with fewer crystallization cycles directly reduces solvent consumption and increases overall manufacturing throughput for chiral APIs.
(S)-1-(4-Chlorophenyl)ethylamine is deployed as a primary resolving agent for racemic carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like zaltoprofen and endothelin receptor antagonists like ambrisentan. The para-chloro group drives the formation of highly crystalline diastereomeric salts, enabling the isolation of the target enantiomer at >99% ee with minimal recrystallization steps [1].
In the synthesis of complex pharmaceutical intermediates, this compound functions as a chiral auxiliary via imine formation. Its specific electronic profile (predicted pKa ~8.82) modulates the reactivity of the nitrogen center, making it highly suitable for palladium-catalyzed asymmetric hydrogenations or nucleophilic additions where precise stereocontrol is mandatory[2].
The compound serves as a foundational building block for synthesizing bespoke chiral ligands used in transition-metal catalysis. The para-chloro substituent not only influences the steric and electronic environment of the resulting ligand but also provides a reactive handle for further late-stage functionalization via cross-coupling reactions.
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